molecular formula C10H17NO3 B14354977 Ethyl but-2-enoyl(propan-2-yl)carbamate CAS No. 93423-99-5

Ethyl but-2-enoyl(propan-2-yl)carbamate

Cat. No.: B14354977
CAS No.: 93423-99-5
M. Wt: 199.25 g/mol
InChI Key: XOVRJPMECJHAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl but-2-enoyl(propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by its unique structure, which includes an ethyl group, a but-2-enoyl group, and a propan-2-yl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl but-2-enoyl(propan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate alcohol with a carbamoyl chloride in the presence of a base. For example, the reaction of ethyl alcohol with but-2-enoyl chloride and propan-2-yl carbamoyl chloride in the presence of a base such as triethylamine can yield the desired carbamate .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl but-2-enoyl(propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as primary or secondary amines.

    Substitution: Substituted carbamates or other functionalized derivatives.

Scientific Research Applications

Ethyl but-2-enoyl(propan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl but-2-enoyl(propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl but-2-enoyl(propan-2-yl)carbamate can be compared with other carbamates such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

93423-99-5

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl N-but-2-enoyl-N-propan-2-ylcarbamate

InChI

InChI=1S/C10H17NO3/c1-5-7-9(12)11(8(3)4)10(13)14-6-2/h5,7-8H,6H2,1-4H3

InChI Key

XOVRJPMECJHAEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C(C)C)C(=O)C=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.